![molecular formula C11H10BrF3N2O2 B2636271 3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine CAS No. 2309706-78-1](/img/structure/B2636271.png)
3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine is a complex organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and an azetidine ring attached to a pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common method involves the bromination of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The bromine atom and the trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-5-(2,2,2-trifluoroethoxy)pyridine
- 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine
- 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O2/c12-8-1-7(2-16-3-8)10(18)17-4-9(5-17)19-6-11(13,14)15/h1-3,9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDTWRHACHOZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
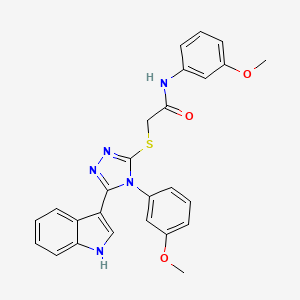
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)
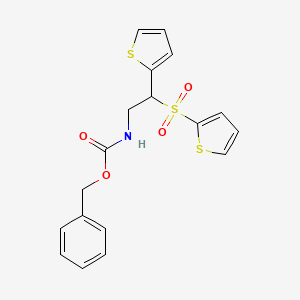
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)
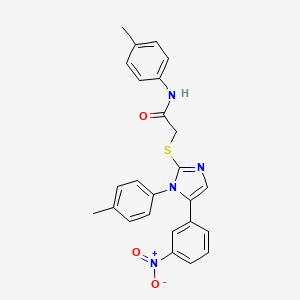
]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione](/img/structure/B2636194.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2636199.png)
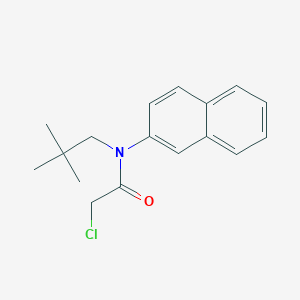
![N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2636203.png)
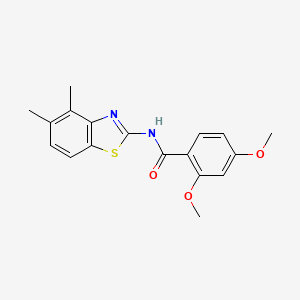
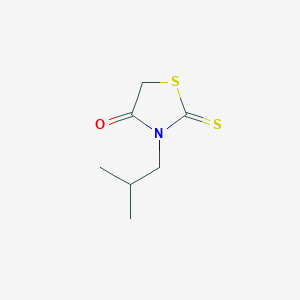
![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)

